molecular formula C7H16ClNO2 B8178619 N,N-Dimethyl-D-valine HCl

N,N-Dimethyl-D-valine HCl

Cat. No.: B8178619
M. Wt: 181.66 g/mol
InChI Key: NZYWZWKVXHNDDW-FYZOBXCZSA-N
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Description

N,N-Dimethyl-D-valine hydrochloride is a derivative of the amino acid valine It is a chiral compound with the molecular formula C7H16ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-D-valine hydrochloride typically involves the methylation of D-valine. One common method is the reaction of D-valine with formaldehyde and formic acid, which results in the formation of N,N-dimethyl-D-valine. This intermediate is then treated with hydrochloric acid to yield N,N-Dimethyl-D-valine hydrochloride.

Industrial Production Methods

Industrial production of N,N-Dimethyl-D-valine hydrochloride often employs microbial methods due to their high stereoselectivity and environmentally friendly nature. Microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase are some of the methods used .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-D-valine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: N,N-Dimethyl-D-valine hydrochloride can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-D-valine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-D-valine hydrochloride involves its interaction with specific molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylglycine: Similar in structure but lacks the chiral center present in N,N-Dimethyl-D-valine hydrochloride.

    N,N-Dimethyl-L-valine: The L-isomer of N,N-Dimethyl-D-valine hydrochloride, differing in the spatial arrangement of atoms.

    DL-Valine: A racemic mixture of D- and L-valine, used in various industrial applications.

Uniqueness

N,N-Dimethyl-D-valine hydrochloride is unique due to its chiral nature and specific interactions with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving stereospecific biochemical processes .

Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYWZWKVXHNDDW-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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